molecular formula C21H22N2O B1226840 4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Cat. No. B1226840
M. Wt: 318.4 g/mol
InChI Key: ZGEPBEZNBKLBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a member of quinazolines.

Scientific Research Applications

Anti-Tubercular Activity

Various substituted quinazoline derivatives, including the one , have shown potential as anti-tubercular agents. A study by Maurya et al. (2013) synthesized and evaluated different benzo[h]quinazoline derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant activity (Maurya et al., 2013).

Antimicrobial and Antifungal Properties

Quinazolin-4(3H)-one derivatives have been synthesized and screened for their antimicrobial and antifungal activities. For instance, a study by Mehta et al. (2014) reported the synthesis of quinazolin-4(3H)-one derivatives and their subsequent screening for antimicrobial properties (Mehta et al., 2014).

Anticancer Potential

Quinazolinone derivatives have been explored for their potential anticancer activities. A study by Wissner et al. (2005) discussed quinazolinone derivatives as inhibitors of vascular endothelial growth factor receptor-2, a target in cancer therapy (Wissner et al., 2005). Another study by Bavetsias et al. (2002) designed water-soluble analogues of a quinazolin-4-one-based antitumor agent, indicating its potential in cancer treatment (Bavetsias et al., 2002).

Antiviral Properties

Some quinazolinone derivatives have been studied for their antiviral properties. Selvam et al. (2007) synthesized novel quinazolin-4(3H)-one derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses, demonstrating their potential in antiviral therapy (Selvam et al., 2007).

properties

Product Name

4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

InChI

InChI=1S/C21H22N2O/c1-13(2)14-7-9-16(10-8-14)19-18-12-11-15-5-3-4-6-17(15)20(18)23-21(24)22-19/h3-10,13,19H,11-12H2,1-2H3,(H2,22,23,24)

InChI Key

ZGEPBEZNBKLBQM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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